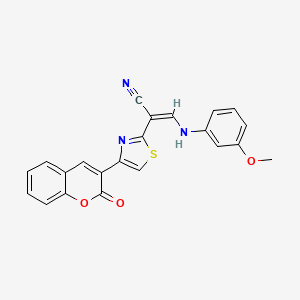
(Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H15N3O3S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-((3-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole moiety linked to a chromenone and an acrylonitrile group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted the IC50 values of several thiazole compounds, demonstrating their effectiveness in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | HT29 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the thiazole ring is crucial for the cytotoxic activity, with electron-donating groups enhancing efficacy .
The proposed mechanism for the anticancer activity involves interaction with key cellular pathways, including apoptosis induction and inhibition of cell cycle progression. Molecular dynamics simulations have shown that compounds similar to this compound interact with proteins involved in these pathways primarily through hydrophobic contacts and limited hydrogen bonding .
Antioxidant Activity
In addition to anticancer properties, there is evidence suggesting that this compound may exhibit antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer. Studies on related coumarin derivatives have demonstrated their ability to scavenge free radicals effectively, indicating that this compound may possess similar capabilities .
Antimicrobial Activity
Emerging research has also focused on the antimicrobial properties of thiazole-containing compounds. Thiazoles are known for their broad-spectrum antimicrobial activities against bacteria and fungi. The presence of the methoxyphenyl and chromenone groups may enhance these effects, making this compound a candidate for further exploration in antimicrobial applications.
Case Studies
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, showing promising results with some compounds exhibiting IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Coumarin-Based Compounds : Studies on coumarin derivatives linked to thiazoles revealed significant inhibition of cancer cell growth and demonstrated antioxidant properties, suggesting that the incorporation of these moieties can enhance biological activity .
Propriétés
IUPAC Name |
(Z)-3-(3-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-17-7-4-6-16(10-17)24-12-15(11-23)21-25-19(13-29-21)18-9-14-5-2-3-8-20(14)28-22(18)26/h2-10,12-13,24H,1H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMBNCIFLNBRCI-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














